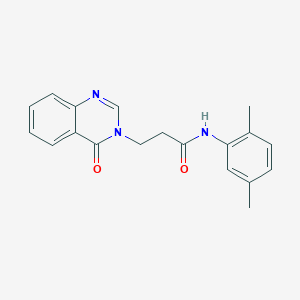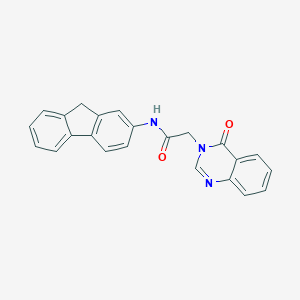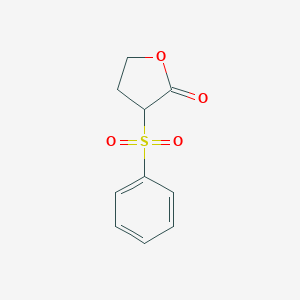![molecular formula C20H15BrN4O2S B277289 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood. However, it has been shown to inhibit certain enzymes involved in the inflammatory response and cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been shown to affect the levels of certain neurotransmitters in the brain. It has also been found to have an effect on the immune system and has been studied for its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its potential as a new drug candidate. It has been shown to have a range of biological activities and may have potential in the treatment of a variety of diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research involving N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could be focused on further understanding its mechanism of action and potential side effects. Another area of research could be focused on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research could be done to explore its potential use in the treatment of autoimmune diseases and other inflammatory conditions.
Métodos De Síntesis
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been achieved using different methods. One of the most common methods involves the reaction of 4-bromoaniline, thioamide, and 2-bromoacetyl bromide in the presence of a base. Another method involves the reaction of 4-bromoacetophenone, thioamide, and 2-aminobenzamide in the presence of a base. Both methods yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied for its potential application in the development of new drugs. It has been found to have inhibitory effects on certain enzymes and has been shown to have potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H15BrN4O2S |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-7-5-13(6-8-14)17-11-28-20(23-17)24-18(26)9-10-25-12-22-16-4-2-1-3-15(16)19(25)27/h1-8,11-12H,9-10H2,(H,23,24,26) |
Clave InChI |
RASQLSXSMJLKJJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)

![ethyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B277216.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)

![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)



